molecular formula C5H5NO2 B1196590 2-Furamide CAS No. 609-38-1

2-Furamide

Cat. No. B1196590
CAS RN: 609-38-1
M. Wt: 111.1 g/mol
InChI Key: TVFIYRKPCACCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Furamide and related compounds involves several methodologies, including palladium-catalyzed cyclization and copper-catalyzed methods for the generation of substituted furans. For instance, an efficient synthesis of 2,5-diimino-furans via Pd-catalyzed cyclization of bromoacrylamides with isocyanides has been reported, highlighting a key step where the amide oxygen atom coordinates to the Pd(II) center (Jiang et al., 2014). Additionally, the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones showcases a copper-catalyzed cascade reaction, producing 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives (Liang et al., 2020).

Molecular Structure Analysis

2-Furamide’s structure is pivotal for its reactivity and properties. Its furan ring offers unique electronic and steric characteristics, influencing its chemical behavior and reactivity. The amide functional group attached to the furan ring enhances its potential for engaging in various chemical reactions, serving as a key functional moiety in synthetic chemistry.

Chemical Reactions and Properties

Furamide derivatives participate in a wide range of chemical reactions. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by subsequent chemical transformations to yield complex heterocyclic compounds (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of 2-Furamide, such as melting point and solubility, are influenced by its molecular structure. The presence of the amide group impacts its hydrogen bonding capability, affecting its physical state, solubility in various solvents, and thermal stability.

Chemical Properties Analysis

2-Furamide's chemical properties are characterized by its reactivity towards nucleophilic substitution, condensation, and polymerization reactions. For example, its treatment with paraformaldehyde in an acidic medium can lead to oxymethylation and subsequent polycondensation, producing furanmethylene polyamides with optimized molecular weights (Abid, Gharbi, & Gandini, 2000).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemical Engineering and Catalysis .

Summary of the Application

2-Furamide is used in the biomass-based transformation of furfural . This transformation is highly desirable for the extension of amide chemistry .

Methods of Application or Experimental Procedures

In this research, direct amidation of furfural with hydroxylamine to 2-furamide was investigated using a Cu-doped Co3O4 (Cu/Co3O4) catalyst . Two competitive, independent, and parallel reaction pathways were identified: (i) direct 2a-to-4a rearrangement (the Williams mechanism), and (ii) 2a-to-3a dehydration followed by 3a-to-4a rehydration (the classic mechanism) with the rehydration as the rate-determining step .

Results or Outcomes

The Williams mechanism was found to be the predominant reaction pathway, with the reaction rate constant being almost 22 times greater than that of the classic mechanism . The catalytic performance of Cu/Co3O4 was correlated to its surface concentration of oxygen vacancy and surface acidity .

Medicinal Chemistry

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Furan derivatives, including 2-Furamide, have occupied a unique place in the field of medicinal chemistry . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Methods of Application or Experimental Procedures

The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . Furan derivatives act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Results or Outcomes

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Biobased Packaging Material

Specific Scientific Field

This application falls under the field of Material Science and Engineering .

Summary of the Application

2-Furamide is used in the synthesis of fully biobased poly(propylene 2,5-furandicarboxylate) for packaging applications . This material is known for its excellent barrier properties as a function of crystallinity .

Methods of Application or Experimental Procedures

The synthesis of this biobased packaging material involves the polymerization of propylene 2,5-furandicarboxylate . The resulting polymer exhibits excellent barrier properties, which are influenced by its degree of crystallinity .

Results or Outcomes

The synthesized biobased packaging material demonstrated excellent barrier properties, making it a promising material for packaging applications .

Pharmaceutical Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

2-Furamide is used in the formulation of Furamide 500mg Tablets . The active ingredient is diloxanide furoate . Diloxanide belongs to a group of medicines called amoebicides .

Methods of Application or Experimental Procedures

Furamide 500 mg Tablets are used in adults and children weighing over 25 kg to treat acute and chronic intestinal amoebiasis . Intestinal amoebiasis is a type of infection affecting the intestines .

Results or Outcomes

The use of Furamide 500 mg Tablets has been effective in treating acute and chronic intestinal amoebiasis .

properties

IUPAC Name

furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIYRKPCACCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060569
Record name 2-Furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furamide

CAS RN

609-38-1
Record name 2-Furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furancarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FURAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IG4632C1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.
Quantity
3.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2381 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furamide
Reactant of Route 2
2-Furamide
Reactant of Route 3
Reactant of Route 3
2-Furamide
Reactant of Route 4
Reactant of Route 4
2-Furamide
Reactant of Route 5
Reactant of Route 5
2-Furamide
Reactant of Route 6
2-Furamide

Citations

For This Compound
478
Citations
M Abid, R El Gharbi, A Gandini - Polymer, 2000 - Elsevier
2-Furamide was treated with an excess of paraformaldehyde in an acidic medium to promote both its oxymethylation and the subsequent polycondensation of the reaction product …
Number of citations: 20 www.sciencedirect.com
KD Ballard, MJ Raftery, H Jaeschke… - Journal of the American …, 1991 - ACS Publications
… During the present investigation of the metabolism of 2-furamide, the capabilities of hybrid MS/MS were used to greater advantage than previously, to permit the analysis of crude …
Number of citations: 28 pubs.acs.org
RJ McMurtry, JR Mitchell - Toxicology and applied pharmacology, 1977 - Elsevier
… binding of a chemically reactive metabolite of 2-furamide … of the covalent binding of the toxic metabolite of 2-furamide … necrosis was caused by the metabolic activation of 2-furamide …
Number of citations: 166 www.sciencedirect.com
AEAM Gaber, HA Muathen, LA Taib - Journal of Chemical and …, 2013 - academia.edu
… (route b) for thermolysis of N-phenyl-2furamide under the same conditions to form 2-furoic acid m/e 123, furil m/e 190 and 2-furamide m/e 111 through furoyl and anilino radical pairs. …
Number of citations: 3 www.academia.edu
N Galešić, K Kovačević, A Vlahov… - … Section C: Crystal …, 1987 - scripts.iucr.org
… Among others, N-(2-chloroethyl)-2-furamide has been synthetized (Vlahov, 1976) and tested on lympho- hematopoietic cells (Vlahov, 1982; Vlahov & Volf, 1983). In order to extend our …
Number of citations: 4 scripts.iucr.org
JR Willard, CS Hamilton - Journal of the American Chemical …, 1953 - ACS Publications
… 5-Bromo-2furamide was obtained in the calculated yield as described for 2-furamide; it melted at 145-… acid), 5-methyl-2-furamide which melted at 130-131.5 (reported11 mp 132). N itro-…
Number of citations: 10 pubs.acs.org
T Al-Qirim, G Shattat, GA Sheikha, K Sweidan… - Drug …, 2014 - thieme-connect.com
In the search for new potential antihyperlipidemic agents, the present study focuses on the synthesis and pharmacological activity of a series of novel N-(4-benzoylphenyl)-2-furamides (…
Number of citations: 9 www.thieme-connect.com
G Pavlović, V Tralić-Kulenović… - … Section E: Structure …, 2004 - scripts.iucr.org
… The phenyl ring is twisted by 147.67 (14) about the C(phenyl)—N bond with respect to the planar 2-furamide fragment. The amide H atom is the donor in a bifurcated hydrogen bond …
Number of citations: 4 scripts.iucr.org
S Hikmat, T Al-qirim, D Alkabbani, G Shattat… - Tropical Journal of …, 2017 - ajol.info
… phenyl)-2furamide (3a and 3b) were synthesized starting from … -benzoylphenyl)-5-methyl-2furamide (4a), 3-aminobenzophenone for N-(3benzoylphenyl)-5-methyl-2-furamide (4b), and 2…
Number of citations: 7 www.ajol.info
LJA Martins, TJ Kemp - Journal of the Chemical Society, Faraday …, 1984 - pubs.rsc.org
Upon nanosecond laser flash photolysis (347.1 nm) of N-(n-butyl)-5-nitro-2-furamide (BNFA) in solution (at 298 K), a short-lived transient absorption has been observed with λmax= 500 …
Number of citations: 11 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.